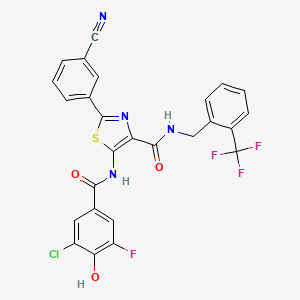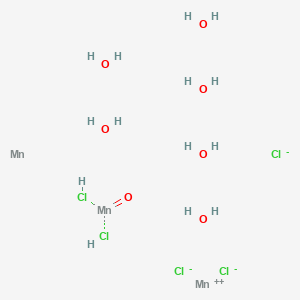![molecular formula C82H127N4Na4O24PS4 B15135229 tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate” is a complex organic molecule with multiple functional groups, including phosphates, sulfonates, and indole derivatives. This compound is likely to have significant applications in various fields due to its intricate structure and diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the Indole Derivatives: This could involve the Fischer indole synthesis or other methods to introduce the indole ring.
Attachment of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Phosphorylation: Introduction of phosphate groups using phosphorylating agents such as phosphorus oxychloride.
Amidation and Esterification: Formation of amide and ester bonds through reactions with carboxylic acids and alcohols.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and alkyl chains.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use as a probe in biochemical assays to study various biological processes.
Industry
Dyes and Pigments: The compound’s structure suggests potential use as a dye or pigment in various industrial applications.
Surfactants: Possible use in the formulation of surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium EDTA: Another complex molecule with multiple functional groups.
Phosphatidylserine: A phospholipid with similar functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the potential for diverse applications across multiple fields.
Properties
Molecular Formula |
C82H127N4Na4O24PS4 |
|---|---|
Molecular Weight |
1804.1 g/mol |
IUPAC Name |
tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C82H131N4O24PS4.4Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-47-78(88)107-66-68(110-79(89)48-40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)67-109-111(91,92)108-59-55-84-80(90)106-61-60-105-58-54-83-77(87)46-38-35-41-53-82(5)72-65-70(115(102,103)104)50-52-74(72)86(57-43-63-113(96,97)98)76(82)45-37-34-36-44-75-81(3,4)71-64-69(114(99,100)101)49-51-73(71)85(75)56-42-62-112(93,94)95;;;;/h20-23,34,36-37,44-45,49-52,64-65,68H,6-19,24-33,35,38-43,46-48,53-63,66-67H2,1-5H3,(H6-,83,84,87,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104);;;;/q;4*+1/p-4/b22-20-,23-21-;;;;/t68-,82?;;;;/m1..../s1 |
InChI Key |
PNIORCUBUQCXIX-FDEMSGKBSA-J |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC\1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


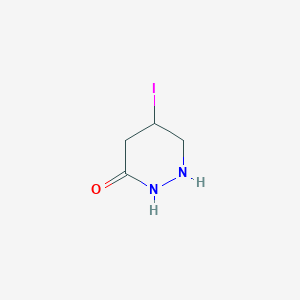
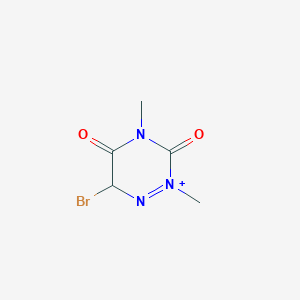
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
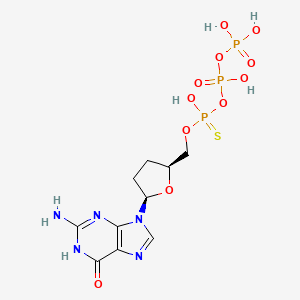
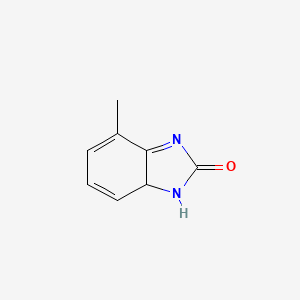
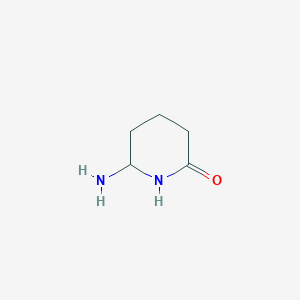


methyl phosphate](/img/structure/B15135221.png)
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
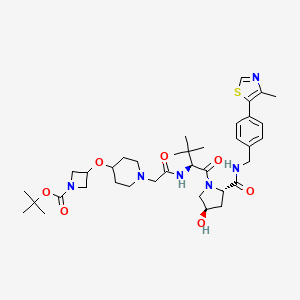
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
